molecular formula C22H21Cl2N3O5S2 B425807 2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

Cat. No.: B425807
M. Wt: 542.5g/mol
InChI Key: JLZNVZFLKPEANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is a synthetic organic compound

Properties

Molecular Formula

C22H21Cl2N3O5S2

Molecular Weight

542.5g/mol

IUPAC Name

2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide

InChI

InChI=1S/C22H21Cl2N3O5S2/c1-26(33(2,29)30)19-7-4-6-18(14-19)25-22(28)15-27(20-8-3-5-17(24)13-20)34(31,32)21-11-9-16(23)10-12-21/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

JLZNVZFLKPEANI-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC(=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide typically involves multiple steps:

    Formation of the sulfonyl chloride: This can be achieved by reacting the corresponding sulfonic acid with thionyl chloride.

    Amination: The sulfonyl chloride is then reacted with aniline derivatives to form the sulfonylanilino compound.

    Acylation: The final step involves the acylation of the sulfonylanilino compound with an acetamide derivative.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions can occur at the chloro groups or the sulfonyl groups.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dechlorinated or desulfonylated products.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Medicine

Industry

In industrial applications, it may be used in the production of specialty chemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action of 2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-phenylacetamide
  • 2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-[3-(methylamino)phenyl]acetamide

Uniqueness

The presence of both chloro and sulfonyl groups in 2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide makes it unique in terms of its reactivity and potential applications. The specific arrangement of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.

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